molecular formula C12H18ClN3 B12269134 4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole

4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B12269134
M. Wt: 239.74 g/mol
InChI Key: OQHNPCOUTAZBSL-UHFFFAOYSA-N
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Description

4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chloro group and a cyclopentylazetidinylmethyl group. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazole with a cyclopentylazetidinylmethyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-chloropyrazole: A simpler analog with similar reactivity but lacking the cyclopentylazetidinylmethyl group.

    1-cyclopentylazetidin-3-ylmethylpyrazole: Similar structure but without the chloro substitution.

Uniqueness

4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]-1H-pyrazole is unique due to the presence of both the chloro and cyclopentylazetidinylmethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H18ClN3

Molecular Weight

239.74 g/mol

IUPAC Name

4-chloro-1-[(1-cyclopentylazetidin-3-yl)methyl]pyrazole

InChI

InChI=1S/C12H18ClN3/c13-11-5-14-16(9-11)8-10-6-15(7-10)12-3-1-2-4-12/h5,9-10,12H,1-4,6-8H2

InChI Key

OQHNPCOUTAZBSL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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